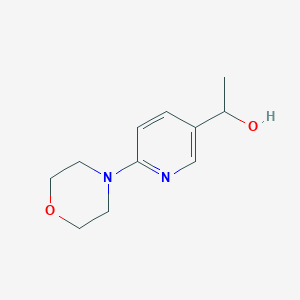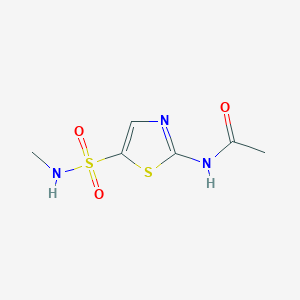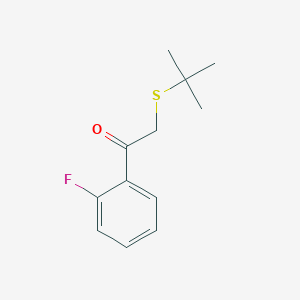
2-Chloro-3-isopropylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-isopropylphenol is an organic compound belonging to the class of chlorophenols. It is characterized by a phenol ring substituted with a chlorine atom at the second position and an isopropyl group at the third position. This compound is known for its antimicrobial properties and is used in various applications, including disinfectants and antiseptics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Chloro-3-isopropylphenol can be synthesized through several methods. One common method involves the chlorination of 3-isopropylphenol using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction typically occurs at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3-isopropylphenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The phenol ring is highly reactive towards electrophilic aromatic substitution due to the activating effect of the hydroxyl group.
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various chemical processes.
Reduction: Reduction reactions can convert quinones back to phenols.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are commonly used.
Major Products Formed
Electrophilic Aromatic Substitution: Products include various substituted phenols.
Oxidation: Major products are quinones.
Reduction: The primary product is the original phenol.
Applications De Recherche Scientifique
2-Chloro-3-isopropylphenol has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Studied for its antimicrobial properties and potential use in disinfectants.
Medicine: Investigated for its potential use in antiseptic formulations.
Industry: Utilized in the production of disinfectants and preservatives.
Mécanisme D'action
The antimicrobial action of 2-Chloro-3-isopropylphenol is believed to involve the disruption of bacterial cell membranes. The hydroxyl group of the phenol interacts with membrane proteins, leading to increased permeability and leakage of cellular contents, ultimately causing cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chlorophenol: Lacks the isopropyl group, making it less hydrophobic and potentially less effective as an antimicrobial agent.
3-Isopropylphenol: Lacks the chlorine atom, which reduces its reactivity in electrophilic aromatic substitution reactions.
4-Chloro-3-isopropylphenol: Similar structure but with the chlorine atom at the fourth position, which may alter its reactivity and antimicrobial properties.
Uniqueness
2-Chloro-3-isopropylphenol is unique due to the combined presence of both chlorine and isopropyl groups, which enhance its antimicrobial efficacy and reactivity in various chemical reactions.
Propriétés
Formule moléculaire |
C9H11ClO |
|---|---|
Poids moléculaire |
170.63 g/mol |
Nom IUPAC |
2-chloro-3-propan-2-ylphenol |
InChI |
InChI=1S/C9H11ClO/c1-6(2)7-4-3-5-8(11)9(7)10/h3-6,11H,1-2H3 |
Clé InChI |
FOQRPRQDHGZYQU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C(=CC=C1)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Bromo-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B13655737.png)











